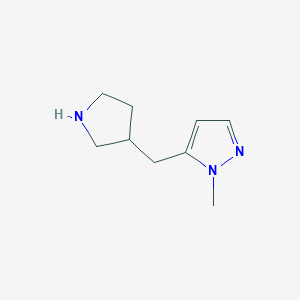

1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” is a compound with the molecular weight of 165.24 . It is a liquid at room temperature .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3/c1-12-9(3-5-11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 . This indicates that the compound has 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Physical And Chemical Properties Analysis

As mentioned earlier, “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and characterization of pyrazole derivatives have been extensively explored due to their broad range of applications in pharmaceuticals and materials science. For instance, the synthesis and crystal structure of certain pyrazole derivatives have been detailed, showcasing their potential in the development of new materials and drugs. These compounds exhibit stable structures, making them suitable candidates for further chemical modifications and applications in various fields, including catalysis and as ligands in metal complex formations (Li-qun Shen et al., 2012).

Photochemistry and Photophysics

Studies on pyrazole derivatives reveal their unique photochemical properties, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), highlighting their potential in the development of photofunctional materials. These properties are crucial for applications in optoelectronics and sensing technologies, where the manipulation of light at the molecular level is essential (V. Vetokhina et al., 2012).

Electronic and Photophysical Tuning

The synthesis of heteroleptic mononuclear cyclometalated complexes with pyrazole ligands demonstrates the role of the ancillary ligand in tuning electronic and emission properties. Such studies are vital for the development of materials with specific photophysical characteristics, applicable in light-emitting devices and as markers in biological labeling (Stefano Stagni et al., 2008).

Antiproliferative Agents

The exploration of pyrazole derivatives as antiproliferative agents against cancer cells underlines their potential in medicinal chemistry. Compounds exhibiting cytotoxic effects against breast cancer and leukemia cells highlight the importance of structural modification of pyrazoles for therapeutic applications. The ability to induce apoptosis in cancer cells makes these derivatives promising candidates for further development into anticancer drugs (H. Ananda et al., 2016).

Electroluminescence and OLED Applications

The design and discovery of specific pyrazole-containing PDE9A inhibitors, advancing into clinical trials, highlight the potential of pyrazole derivatives in treating cognitive disorders. The selective inhibition of PDE9A and its effects on elevating central cGMP levels demonstrate the therapeutic potential of these compounds in neurological conditions (P. Verhoest et al., 2012).

Safety and Hazards

Future Directions

While the future directions for “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” are not specified in the retrieved documents, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of pyrazoles, including “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole”.

properties

IUPAC Name |

1-methyl-5-(pyrrolidin-3-ylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(3-5-11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCCMCSNBFLNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)

![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)